3-Methylcyclohexyl 4-methylbenzene-1-sulfonate
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Overview
Description
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H20O3S. It is a derivative of benzene sulfonate, where a 4-methylbenzene sulfonate group is attached to a 3-methylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclohexyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylcyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methylcyclohexanol+4-Methylbenzenesulfonyl chloride→3-Methylcyclohexyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The methyl groups on the cyclohexyl and benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., NaOH or KOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of 3-methylcyclohexyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methylcyclohexyl 4-methylbenzene-1-sulfonate exerts its effects involves the interaction of the sulfonate group with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The molecular pathways involved include enzyme inhibition and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylcyclohexyl 4-methylbenzene-1-sulfonate
- 3-Methylcyclohexyl benzenesulfonate
- Cyclohexyl 4-methylbenzene-1-sulfonate
Uniqueness
3-Methylcyclohexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a cyclohexyl and a benzene ring, which imparts distinct chemical properties. The methyl groups on both rings enhance its reactivity and make it a valuable intermediate in organic synthesis.
Properties
CAS No. |
37690-41-8 |
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Molecular Formula |
C14H20O3S |
Molecular Weight |
268.37 g/mol |
IUPAC Name |
(3-methylcyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-11-6-8-14(9-7-11)18(15,16)17-13-5-3-4-12(2)10-13/h6-9,12-13H,3-5,10H2,1-2H3 |
InChI Key |
DRDLAHAGJXECGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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